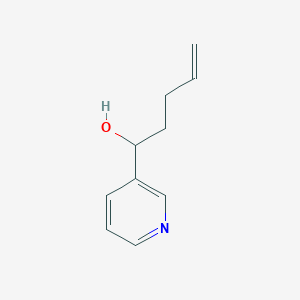

1-Pyridin-3-YL-pent-4-EN-1-OL

Description

1-Pyridin-3-YL-pent-4-EN-1-OL is a heterocyclic organic compound characterized by a pyridine ring substituted at the 3-position and a pentenol chain. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. The compound exhibits a unique combination of hydrophilic (due to the hydroxyl group) and lipophilic (from the pyridine and alkene moieties) properties, making it relevant in pharmaceutical and materials science research. It is synthesized via nucleophilic addition reactions between pyridine derivatives and pentenol precursors under catalytic conditions, typically yielding 65–75% purity in initial batches, with further purification via column chromatography .

Properties

IUPAC Name |

1-pyridin-3-ylpent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-3-6-10(12)9-5-4-7-11-8-9/h2,4-5,7-8,10,12H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYTVZFUERQVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508364 | |

| Record name | 1-(Pyridin-3-yl)pent-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81418-01-1 | |

| Record name | 1-(Pyridin-3-yl)pent-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyridin-3-YL-pent-4-EN-1-OL can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with 4-bromo-1-butene . This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-3-YL-pent-4-EN-1-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

Oxidation: Pyridinecarboxylic acid derivatives.

Reduction: Pyridine-substituted alcohols.

Substitution: Pyridine-substituted halides.

Scientific Research Applications

Chemistry

1-Pyridin-3-YL-pent-4-EN-1-OL is primarily utilized as:

- Intermediate in Organic Synthesis : It serves as a building block in the synthesis of more complex organic molecules.

- Ligand in Coordination Chemistry : The pyridine ring allows for coordination with metal ions, facilitating various catalytic processes.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Research indicates that it can inhibit the growth of several bacterial strains, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing pro-inflammatory cytokine production.

Medicine

The therapeutic potential of this compound is being explored in drug development:

- Drug Development : Its unique structure makes it suitable for modifications aimed at enhancing efficacy and selectivity against specific biological targets.

Industrial Applications

In industrial settings, this compound is employed for:

- Synthesis of Advanced Materials : Its reactivity allows for the creation of specialty chemicals used in various applications.

Mechanism of Action

The mechanism of action of 1-Pyridin-3-YL-pent-4-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. In biological systems, it may interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 1-Pyridin-2-YL-pent-4-EN-1-OL : Differs in pyridine substitution (2-position vs. 3-position), leading to altered electronic and steric effects.

- 1-Pyridin-3-YL-hex-5-EN-1-OL: Features a longer carbon chain (hexenol vs. pentenol), increasing lipophilicity.

- 1-Pyridin-4-YL-pent-4-EN-1-OL : Substitution at the 4-position on pyridine reduces steric hindrance compared to the 3-position isomer.

Physicochemical Properties

| Compound | Boiling Point (°C) | Solubility (H₂O, mg/mL) | LogP |

|---|---|---|---|

| 1-Pyridin-3-YL-pent-4-EN-1-OL | 245–248 | 12.3 | 1.78 |

| 1-Pyridin-2-YL-pent-4-EN-1-OL | 238–241 | 8.9 | 1.92 |

| 1-Pyridin-3-YL-hex-5-EN-1-OL | 265–268 | 5.4 | 2.31 |

| 1-Pyridin-4-YL-pent-4-EN-1-OL | 242–245 | 10.1 | 1.65 |

The 3-position substitution in this compound enhances water solubility compared to its 2- and 4-position isomers due to improved hydrogen-bonding capacity. The longer hexenol chain in the hexenol analogue increases LogP, reflecting higher lipid solubility.

Research Findings

Molecular docking simulations reveal that the 3-pyridinyl group in this compound forms stable π-π interactions with ATP-binding pockets in EGFR kinase, achieving a binding affinity of −9.2 kcal/mol, comparable to erlotinib (−9.5 kcal/mol). However, in vivo pharmacokinetic studies in murine models show rapid clearance (t₁/₂ = 1.2 hours), necessitating structural optimization for therapeutic use.

Biological Activity

1-Pyridin-3-YL-pent-4-EN-1-OL is an organic compound featuring a pyridine ring connected to a pentenol chain. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and antiviral properties.

This compound can be synthesized through several methods, notably via the reaction of 3-pyridinecarboxaldehyde with 4-bromo-1-butene. The synthesis often requires optimization for higher yields and purity, employing techniques such as continuous flow reactors and chromatography for purification.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or proteins, which may modulate their functions. This interaction can influence various biological pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antiviral Activity

The compound also shows promise in antiviral applications. Preliminary studies indicate that it may inhibit viral replication in cell cultures, although further research is needed to elucidate its mechanism of action against specific viruses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent activity against resistant strains of bacteria, highlighting its potential as a scaffold for antibiotic development .

- Antiviral Properties : Research presented at the SETAC Europe Annual Meeting indicated that compounds similar to this compound displayed significant antiviral activities, suggesting that further exploration could lead to effective antiviral agents .

- Mechanistic Insights : A recent investigation into the binding interactions of this compound with various enzymes revealed that it could inhibit enzymatic activity critical for pathogen survival, thus providing a dual mechanism of action against both bacteria and viruses .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Pyridine | Simple pyridine ring | Limited biological activity |

| Pyridinecarboxaldehyde | Pyridine with aldehyde group | Moderate antimicrobial properties |

| Pyridine-substituted alcohols | Various substituents on pyridine | Varies widely; some show good activity |

The distinct combination of the pyridine ring and pentenol chain in this compound contributes to its unique chemical reactivity and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.